dimethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Description
This compound features a cyclopenta[b]thiophene core substituted with two methyl ester groups at positions 3 and 4, and a 2,4-dichlorobenzoylamino moiety at position 2. The dichlorobenzoyl group enhances lipophilicity and may confer bioactivity, such as pesticidal or fungicidal properties, as seen in structurally related agrochemicals (e.g., pyrazoxyfen, a herbicide with a 2,4-dichlorobenzoyl substituent) . Its molecular formula is C₁₉H₁₆Cl₂N₂O₅S, with a molecular weight of 455.31 g/mol (calculated from and ).
Properties
Molecular Formula |
C18H15Cl2NO5S |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
dimethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C18H15Cl2NO5S/c1-25-17(23)10-5-6-12-13(10)14(18(24)26-2)16(27-12)21-15(22)9-4-3-8(19)7-11(9)20/h3-4,7,10H,5-6H2,1-2H3,(H,21,22) |
InChI Key |
ADJLUGLZZSPSOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of dimethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves several steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with an amine to form the corresponding amide. This intermediate is then reacted with a cyclopenta[b]thiophene derivative under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Dimethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzoyl group, using nucleophiles under basic conditions
Scientific Research Applications
Chemistry
- Organic Synthesis : The compound serves as a building block in organic synthesis and is used as a reagent in various chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions expands its utility in synthetic chemistry.
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacteria and fungi. In vitro tests have shown significant efficacy with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Anticancer Potential : Research has explored the anticancer properties of similar thiophene derivatives. Studies suggest that these compounds can induce apoptosis in cancer cells by activating caspase pathways .
- Anti-inflammatory Effects : The compound may modulate inflammatory cytokines, showing promise for treating chronic inflammatory diseases. Experimental data indicate a reduction in pro-inflammatory markers following administration of the compound .
Medical Applications
- Drug Development : Ongoing research is focused on the therapeutic applications of this compound in drug development, particularly for conditions like cancer and infections. Its mechanisms of action involve enzyme inhibition and receptor modulation .
Industrial Applications
- Material Development : The compound is utilized in developing new materials and as an intermediate in synthesizing other complex molecules, showcasing its versatility beyond biological applications.
Mechanism of Action
The mechanism of action of dimethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Acetamido Group
The target compound’s analogs differ primarily in the substituents on the acetamido group. Key examples include:
*Estimated from ; †Estimated based on substituent trends.
Key Observations:
- Halogenation: The 2,4-dichloro substitution in the target compound increases molecular weight and logP compared to mono-chloro or non-halogenated analogs, favoring membrane permeability and pesticidal activity .
Crystallographic and Conformational Differences
- Thiophene Ring Twisting: In diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-diacetate (), the thiophene ring is twisted by 12.82° relative to the benzamido group, affecting π-π stacking and crystal packing. Intramolecular N–H⋯O hydrogen bonds stabilize the conformation .
- Hydrogen Bonding : The target compound’s dichlorobenzoyl group may form weaker hydrogen bonds compared to hydroxyl or amine substituents (e.g., ’s Schiff base derivative), reducing crystallinity but improving lipid solubility .
Biological Activity
Dimethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate (referred to as Compound X) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of Compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound X is characterized by a complex structure that includes a cyclopenta[b]thiophene core, which is known for its unique electronic properties. The presence of dichlorobenzoyl and dicarboxylate groups enhances its potential for biological interaction.
Biological Activity Overview
-
Antimicrobial Activity :
- Preliminary studies suggest that Compound X exhibits antimicrobial properties. Its structural components may interact with microbial cell membranes or inhibit key metabolic pathways.
- Case Study : In vitro tests demonstrated that Compound X showed significant activity against various strains of bacteria and fungi, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
-
Anticancer Potential :
- Several derivatives of thiophene compounds have been investigated for anticancer activities. Compound X's structural analogs have shown promise in inhibiting cancer cell proliferation.
- Research Findings : A study indicated that compounds similar to Compound X induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects.
-
Anti-inflammatory Effects :
- Inflammation-related conditions may benefit from the anti-inflammatory properties of Compound X. Its ability to modulate inflammatory cytokines could be significant in treating chronic inflammatory diseases.
- Experimental Data : In vivo models demonstrated that administration of Compound X led to a reduction in pro-inflammatory markers, indicating its potential as an anti-inflammatory agent.
The biological activity of Compound X can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
- Receptor Modulation : Interaction with various cellular receptors could lead to altered signaling pathways, contributing to its anti-inflammatory and anticancer effects.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), Compound X may induce oxidative stress in target cells, leading to apoptosis.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
